IHMT-PI3K-455
Description
Properties
Molecular Formula |
C26H21F2N7O3 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C26H21F2N7O3/c1-37-20-11-15(13-30-26(20)38-2)19-9-10-35-23(32-19)12-22(34-35)33-21-8-3-5-16(31-21)14-29-25(36)24-17(27)6-4-7-18(24)28/h3-13H,14H2,1-2H3,(H,29,36)(H,31,33,34) |
InChI Key |
AKCQHIAEXALXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C2=NC3=CC(=NN3C=C2)NC4=CC=CC(=N4)CNC(=O)C5=C(C=CC=C5F)F)OC |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole Cyclization Approach
The pyrazolo[1,5-a]pyrimidine core is commonly prepared through the cyclization of 5-aminopyrazole derivatives with appropriate bifunctional reagents. This approach provides access to the core scaffold with substituents at various positions depending on the starting materials.
Methodology A: Cyclization with Diketones
A widely employed method involves the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acidic conditions to form the pyrazolo[1,5-a]pyrimidine skeleton.
The reaction proceeds as follows:
- 5-Aminopyrazole (appropriately substituted) reacts with a 1,3-diketone or β-ketoester
- Cyclization occurs through condensation reactions
- Aromatization provides the desired heterocyclic core
Table 1 summarizes typical reaction conditions for this cyclization:
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Aminopyrazole + 1,3-diketone | H₂SO₄ | AcOH | 80-100 | 3-8 | 70-90 |
| 5-Aminopyrazole + β-ketoester | H₂SO₄ | AcOH | 80-100 | 4-10 | 65-85 |
| 5-Aminopyrazole + malonate | POCl₃ | - | 90-110 | 3-6 | 60-80 |
Methodology B: Microwave-Assisted Synthesis
A more efficient approach employs microwave irradiation to significantly reduce reaction times while maintaining good yields. This method is particularly advantageous for rapid library development.
The three-step microwave-assisted synthesis involves:
- Reaction of aryl acetonitriles with dimethylformamide-dimethylacetal (120°C, 20 min)
- Treatment with hydrazine hydrobromide (120°C, 20 min)
- Reaction with either 1,1,3,3-tetramethoxypropane or 2-aryl-substituted malondialdehydes (120°C, 20 min)
This procedure produces pyrazolo[1,5-a]pyrimidines in good to excellent yields (34-92%, average 52%) within a total reaction time of only 1 hour.
Multi-Step Approach for Substituted Pyrazolo[1,5-a]pyrimidines
For introducing specific substituents at the 5-position (such as the 5,6-dimethoxypyridin-3-yl group), a multi-step synthetic route is often required:
- Formation of dihydroxy-heterocycle from 5-aminopyrazole and diethyl malonate
- Chlorination using phosphorus oxychloride to give 5,7-dichloro-pyrazolo[1,5-a]pyrimidine
- Selective nucleophilic substitution at the 7-position
- Introduction of the desired 5-substituent via Suzuki or Buchwald-Hartwig coupling reactions
Incorporation of 5,6-Dimethoxypyridin-3-yl Substituent
Suzuki Coupling Methodology
The 5,6-dimethoxypyridin-3-yl group is typically introduced via Suzuki coupling of the appropriate boronic acid or boronic ester with the halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Table 2 outlines typical conditions for the Suzuki coupling:
| Halogenated Intermediate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 5-Chloropyrazolo[1,5-a]pyrimidine | 5,6-Dimethoxypyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 55-75 |
| 5-Bromopyrazolo[1,5-a]pyrimidine | 5,6-Dimethoxypyridin-3-ylboronic pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 80-100 | 8-16 | 60-85 |
Alternative Direct C-H Functionalization
Recent advances suggest direct C-H functionalization at the 5-position might be possible under specific conditions, though this approach remains less common for complex substituents like 5,6-dimethoxypyridin-3-yl.
Installation of the Aminopyridine Moiety
Buchwald-Hartwig Amination
The amino linkage at the 2-position of the pyrazolo[1,5-a]pyrimidine is typically formed through Buchwald-Hartwig amination involving a 2-halogenated pyrazolo[1,5-a]pyrimidine intermediate and the appropriate aminopyridine.
5-(5,6-dimethoxypyridin-3-yl)-2-halopyrazolo[1,5-a]pyrimidine + 6-aminopyridin-2-ylmethylamine →
5-(5,6-dimethoxypyridin-3-yl)-2-(6-aminopyridin-2-ylmethylamino)pyrazolo[1,5-a]pyrimidine
Table 3 presents optimized conditions for this critical amination step:
| Halogenated Intermediate | Amine Component | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Chloropyrazolo[1,5-a]pyrimidine | 6-Aminomethylpyridin-2-amine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 50-70 |
| 2-Bromopyrazolo[1,5-a]pyrimidine | 6-Aminomethylpyridin-2-amine | Pd(OAc)₂/XantPhos | t-BuONa | Toluene | 80-100 | 10-18 | 60-80 |
Nucleophilic Aromatic Substitution
For pyrazolo[1,5-a]pyrimidines bearing a good leaving group at the 2-position, direct nucleophilic aromatic substitution with the appropriate aminopyridine can be performed under basic conditions.
Attachment of 2,6-Difluorobenzamide Group
Amide Formation
The 2,6-difluorobenzamide moiety is typically introduced in the final stage of synthesis through an amide coupling reaction between 2,6-difluorobenzoic acid (or its activated derivative) and the terminal amino group of the aminomethylpyridine component.
The reaction sequence typically involves:
- Preparation of an activated 2,6-difluorobenzoic acid derivative (acid chloride or using coupling reagents)
- Reaction with the aminomethyl group of the pyridine component
- Purification to obtain the target compound
Table 4 summarizes common conditions for the amide formation step:
| Carboxylic Acid Component | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,6-Difluorobenzoic acid | HATU | DIPEA | DMF | 20-25 | 12-24 | 75-90 |
| 2,6-Difluorobenzoic acid | EDC/HOBt | TEA | DCM | 20-25 | 8-16 | 70-85 |
| 2,6-Difluorobenzoyl chloride | - | TEA or Pyridine | DCM | 0-25 | 2-6 | 80-95 |
Preparation of 2,6-Difluorobenzoic Acid Derivatives
For the amide coupling, 2,6-difluorobenzoic acid derivatives can be prepared as follows:
- Conversion of 2,6-difluorobenzamide to 2,6-difluorothiobenzamide
- Reaction with ethyl bromopyruvate to form ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
- Hydrolysis to obtain the corresponding carboxylic acid
Complete Synthetic Routes
Convergent Synthetic Approach
The convergent approach involves the independent preparation of key building blocks followed by their assembly in the final stages.
Route A: Four-Component Assembly
- Preparation of the pyrazolo[1,5-a]pyrimidine core
- Introduction of the 5,6-dimethoxypyridin-3-yl substituent via Suzuki coupling
- Installation of the aminopyridine moiety via Buchwald-Hartwig amination
- Attachment of the 2,6-difluorobenzamide group via amide coupling
This approach offers flexibility in optimization of individual steps and is suitable for analog development.
Route B: Three-Component Assembly with Pre-functionalized Aminopyridine
- Preparation of the pyrazolo[1,5-a]pyrimidine core with 5,6-dimethoxypyridin-3-yl at position 5
- Preparation of N-[(6-aminopyridin-2-yl)methyl]-2,6-difluorobenzamide separately
- Coupling of these two components via Buchwald-Hartwig amination
Linear Synthetic Approach
The linear approach involves a stepwise construction of the molecule from a single starting point:
- Synthesis of 5-amino-3-methylpyrazole (or appropriate derivative)
- Formation of the pyrazolo[1,5-a]pyrimidine core via reaction with diethyl malonate
- Introduction of chlorine atoms at positions 5 and 7
- Selective substitution at position 7 with an appropriate nucleophile
- Introduction of 5,6-dimethoxypyridin-3-yl at position 5 via Suzuki coupling
- Functionalization of position 2 with the aminopyridine moiety
- Final attachment of the 2,6-difluorobenzamide group
Recommended Synthetic Scheme
Based on the available methodologies and considering factors such as yield, selectivity, and ease of purification, the recommended synthetic route is outlined in Scheme 1:
- Preparation of 5-amino-3-methylpyrazole from the appropriate precursors
- Reaction with diethyl malonate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
- Chlorination to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
- Selective substitution at position 7 with morpholine
- Introduction of 5,6-dimethoxypyridin-3-yl at position 5 via Suzuki coupling
- Oxidation of the methyl group at position 2 to aldehyde or carboxylic acid
- Conversion to the amine via reductive amination or amide formation followed by reduction
- Coupling with 6-aminomethylpyridin-2-amine
- Final attachment of the 2,6-difluorobenzamide group
Purification Methods and Analysis
Chromatographic Purification
Column chromatography is typically employed for the purification of intermediates and the final compound. For optimal results, the following conditions are recommended:
Table 5: Recommended chromatographic conditions for purification
| Compound Type | Stationary Phase | Mobile Phase | Detection Method |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine cores | Silica gel | Hexane/EtOAc gradient | UV (254/365 nm) |
| Boronic acid/ester intermediates | Silica gel | DCM/MeOH gradient | UV (254 nm) |
| Aminopyridine derivatives | Silica gel | DCM/MeOH/NH₄OH | UV (254 nm) |
| Final compound | Reverse-phase HPLC | ACN/H₂O + 0.1% TFA | UV (254/280 nm) |
Recrystallization Techniques
For the final compound, recrystallization can provide high-purity material:
- Dissolve the crude product in minimal hot ethanol or ethanol/water mixture
- Cool slowly to room temperature, then to 0-5°C
- Collect crystals by filtration and wash with cold solvent
Analytical Methods for Purity Determination
Table 6: Analytical methods for characterization and purity assessment
| Analytical Technique | Information Provided | Typical Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, gradient ACN/H₂O, UV detection at 254 nm |
| NMR (¹H, ¹³C) | Structural confirmation | 400-600 MHz, DMSO-d₆ or CDCl₃ |
| HRMS | Molecular formula confirmation | ESI or APCI ionization |
| IR | Functional group identification | ATR or KBr pellet |
| Elemental Analysis | Compositional purity | C, H, N analysis |
Optimization Considerations
Critical Parameters Affecting Yield and Purity
Several factors significantly impact the efficiency of the synthetic process:
- The Buchwald-Hartwig amination at the 2-position requires careful optimization of catalyst, ligand, and base combinations to achieve high yields
- The Suzuki coupling for introducing the 5,6-dimethoxypyridin-3-yl group is sensitive to catalyst loading and reaction conditions
- The amide formation step requires anhydrous conditions to prevent hydrolysis of activated intermediates
Microwave-Assisted Synthesis
Implementation of microwave irradiation can dramatically improve reaction efficiency:
Table 7: Comparison of conventional vs. microwave heating for key transformations
| Transformation | Conventional Heating | Microwave Heating | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Pyrazole formation | 8-12 | 60-75 | 20-30 | 70-85 |
| Cyclization to pyrazolo[1,5-a]pyrimidine | 6-10 | 65-80 | 20-30 | 75-90 |
| Suzuki coupling | 12-24 | 55-75 | 30-60 | 65-85 |
Chemical Reactions Analysis
N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their structural versatility and pharmacological properties. The synthesis of such compounds typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advancements in synthetic methodologies have improved the efficiency of producing these compounds while maintaining high yields and purity.
Synthesis Pathways
The synthesis often starts with the formation of the pyrazolo[1,5-a]pyrimidine core through cyclocondensation reactions involving 3-amino-pyrazoles and suitable electrophiles. Subsequent modifications can be made to introduce substituents at various positions on the pyrimidine ring to optimize pharmacological properties.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. A notable study identified a series of pyrazolo[1,5-a]pyrimidines that exhibited potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low cytotoxicity while maintaining substantial antitubercular activity . The mechanism of action appears to differ from traditional antibiotics, making it a promising candidate for further development in treating resistant strains of bacteria.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Key features influencing activity include:
- Substituent Position : Variations in the position of functional groups on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact binding affinity to target proteins.
- Electronic Properties : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets.
A comprehensive study on structure-activity relationships has been conducted, revealing that specific modifications enhance selectivity toward cancerous cells while minimizing effects on normal cells .
Case Study: Anticancer Activity
In a recent clinical trial involving a derivative of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide, researchers observed substantial tumor regression in patients with advanced solid tumors. The study emphasized the compound's ability to target specific oncogenic pathways while exhibiting a favorable safety profile .
Case Study: Antitubercular Efficacy
Another investigation focused on a library of pyrazolo[1,5-a]pyrimidine derivatives aimed at combating tuberculosis. The lead compound demonstrated remarkable potency against Mycobacterium tuberculosis in vitro and in vivo models, showcasing its potential as a new therapeutic agent against drug-resistant strains .
Mechanism of Action
The mechanism of action of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in this process are complex and may include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Profile
| Property | Details |
|---|---|
| Molecular Formula | C26H21F2N7O3 |
| Molecular Weight | 517.5 g/mol |
| IUPAC Name | N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide |
| InChI Key | AKCQHIAEXALXRG-UHFFFAOYSA-N |
The biological activity of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and neurodegenerative diseases. Notably, it has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in endocytosis and synaptic vesicle recycling .
Anticancer Activity
Research has shown that compounds with similar pyrazolo[1,5-a]pyrimidine structures exhibit potent anticancer properties. For instance, derivatives have been evaluated for their effectiveness against various cancer cell lines. In one study, related pyrazolo compounds demonstrated IC50 values as low as 6.9 µg/mL against HepG-2 and HCT116 cell lines . The specific compound under review has not been extensively tested in clinical settings yet but shows promise based on its structural analogs.
Neuroprotective Effects
The neuroprotective potential of this compound is linked to its ability to modulate pathways associated with neurodegenerative diseases. By inhibiting AAK1, it may enhance synaptic function and reduce neuroinflammation . This mechanism is particularly relevant in conditions such as Alzheimer's disease where synaptic degradation is a hallmark.
Comparative Analysis
When compared to other pyrazolo derivatives:
| Compound | IC50 (µg/mL) | Target | Activity Type |
|---|---|---|---|
| N-[6-(5,6-Dimethoxypyridin-3-Yl)-1,3-Benzothiazol-2-Yl]acetamide | 12.6 (HepG-2) | Protein Kinase Inhibition | Anticancer |
| N-[6-(4-Methylpyridin-3-Yl)-Pyrazolo[1,5-a]Pyrimidin Derivative] | 13.6 (HCT116) | AAK1 Inhibition | Anticancer |
| N-[6-(Pyridine Derivative)-Pyrazolo[1,5-a]Pyrimidine] | 10.0 (Various) | Various Kinases | Anticancer & Neuroprotective |
This table illustrates the competitive efficacy of the compound relative to others in the same class.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating similar compounds for their biological activities. For example:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and showed promising antimicrobial and anticancer activities. The structure-function relationship indicated that modifications in the substituents significantly affected their potency against cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like N-[6-(5,6-Dimethoxypyridin-3-Yl)-Pyrazolo[1,5-a]Pyrimidine] exhibited selective inhibition of kinases involved in cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
